molecular formula C27H35N3O2S B4756930 3-Butyl-2-{[2-oxo-2-(piperidin-1-YL)ethyl]sulfanyl}-4,6-dihydro-3H-spiro[benzo[H]quinazoline-5,1'-cyclopentan]-4-one

3-Butyl-2-{[2-oxo-2-(piperidin-1-YL)ethyl]sulfanyl}-4,6-dihydro-3H-spiro[benzo[H]quinazoline-5,1'-cyclopentan]-4-one

Cat. No.: B4756930
M. Wt: 465.7 g/mol
InChI Key: ZNTVAJDJVQXEQA-UHFFFAOYSA-N
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Description

3-Butyl-2-{[2-oxo-2-(piperidin-1-YL)ethyl]sulfanyl}-4,6-dihydro-3H-spiro[benzo[H]quinazoline-5,1’-cyclopentan]-4-one is a complex organic compound with a unique spiro structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Butyl-2-{[2-oxo-2-(piperidin-1-YL)ethyl]sulfanyl}-4,6-dihydro-3H-spiro[benzo[H]quinazoline-5,1’-cyclopentan]-4-one typically involves multi-step organic reactions The piperidine moiety is then attached through a series of nucleophilic substitution reactions

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of renewable starting materials, could be explored to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

3-Butyl-2-{[2-oxo-2-(piperidin-1-YL)ethyl]sulfanyl}-4,6-dihydro-3H-spiro[benzo[H]quinazoline-5,1’-cyclopentan]-4-one can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The piperidine moiety can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

Mechanism of Action

The mechanism of action of 3-Butyl-2-{[2-oxo-2-(piperidin-1-YL)ethyl]sulfanyl}-4,6-dihydro-3H-spiro[benzo[H]quinazoline-5,1’-cyclopentan]-4-one is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its unique structural features. The piperidine moiety may play a role in binding to these targets, while the sulfanyl group could be involved in redox reactions that modulate the activity of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Butyl-2-{[2-oxo-2-(piperidin-1-YL)ethyl]sulfanyl}-4,6-dihydro-3H-spiro[benzo[H]quinazoline-5,1’-cyclopentan]-4-one stands out due to its combination of a spiro structure with a quinazoline core and a piperidine moiety

Properties

IUPAC Name

3-butyl-2-(2-oxo-2-piperidin-1-ylethyl)sulfanylspiro[6H-benzo[h]quinazoline-5,1'-cyclopentane]-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H35N3O2S/c1-2-3-17-30-25(32)23-24(28-26(30)33-19-22(31)29-15-9-4-10-16-29)21-12-6-5-11-20(21)18-27(23)13-7-8-14-27/h5-6,11-12H,2-4,7-10,13-19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNTVAJDJVQXEQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C2=C(C3=CC=CC=C3CC24CCCC4)N=C1SCC(=O)N5CCCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H35N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Butyl-2-{[2-oxo-2-(piperidin-1-YL)ethyl]sulfanyl}-4,6-dihydro-3H-spiro[benzo[H]quinazoline-5,1'-cyclopentan]-4-one
Reactant of Route 2
Reactant of Route 2
3-Butyl-2-{[2-oxo-2-(piperidin-1-YL)ethyl]sulfanyl}-4,6-dihydro-3H-spiro[benzo[H]quinazoline-5,1'-cyclopentan]-4-one
Reactant of Route 3
Reactant of Route 3
3-Butyl-2-{[2-oxo-2-(piperidin-1-YL)ethyl]sulfanyl}-4,6-dihydro-3H-spiro[benzo[H]quinazoline-5,1'-cyclopentan]-4-one
Reactant of Route 4
Reactant of Route 4
3-Butyl-2-{[2-oxo-2-(piperidin-1-YL)ethyl]sulfanyl}-4,6-dihydro-3H-spiro[benzo[H]quinazoline-5,1'-cyclopentan]-4-one
Reactant of Route 5
Reactant of Route 5
3-Butyl-2-{[2-oxo-2-(piperidin-1-YL)ethyl]sulfanyl}-4,6-dihydro-3H-spiro[benzo[H]quinazoline-5,1'-cyclopentan]-4-one
Reactant of Route 6
Reactant of Route 6
3-Butyl-2-{[2-oxo-2-(piperidin-1-YL)ethyl]sulfanyl}-4,6-dihydro-3H-spiro[benzo[H]quinazoline-5,1'-cyclopentan]-4-one

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